
Potassium (2-cyclopropylethyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-cyclopropylethyl)trifluoroboranuide is a useful research compound. Its molecular formula is C5H9BF3K and its molecular weight is 176.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium trifluoroborate derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of C-C bonds by coupling potassium alkyltrifluoroborates with aryl halides or triflates under palladium catalysis. Such processes are fundamental in constructing complex organic architectures, offering moderate to excellent yields and tolerating a variety of functional groups. This methodology has been applied in the synthesis of aryl alkynylations, showcasing the stability and reactivity of potassium alkynyltrifluoroborates towards creating intricately substituted molecules (Molander, Katona, & Machrouhi, 2002), (Molander & Rivero, 2002).
Fluoride Ion Affinity and Lewis Acidity
Research into the Lewis acidity of triarylborane compounds bearing peripheral o-carborane cages has shown significant interest in understanding the binding affinity towards fluoride ions. Such studies highlight the role of multiple carborane substitutions in enhancing Lewis acidity, which is crucial for evaluating the fluoride ion affinity of various boranes and borate salts (Lee et al., 2011).
Synthesis of Enantiomerically Pure Cyclopropanes
Potassium cyclopropyl trifluoroborates serve as precursors for Suzuki-Miyaura cross-coupling reactions with aryl bromides, enabling the synthesis of cyclopropyl-substituted arenes. This method is particularly notable for its retention of configuration, providing a pathway to enantiomerically pure cyclopropanes, a valuable class of compounds in medicinal chemistry and material science (Fang, Yan, & Deng, 2004).
Organic Synthesis and Functional Material Development
Potassium trifluoro(organo)borates are highlighted for their reactivity and stability, offering new perspectives in organic synthesis. These compounds facilitate various reactions, including transmetallation and the formation of difluoroboranes, outperforming traditional boronic acids or esters in terms of reactivity. Such attributes underscore their utility in developing novel synthetic methodologies and functional materials (Darses & Genêt, 2003).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . There are also several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .
Propriétés
IUPAC Name |
potassium;2-cyclopropylethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISKBUGFIDGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

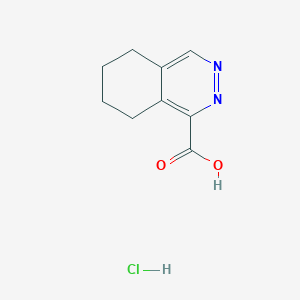
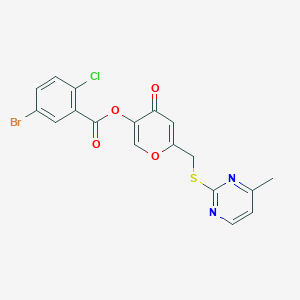
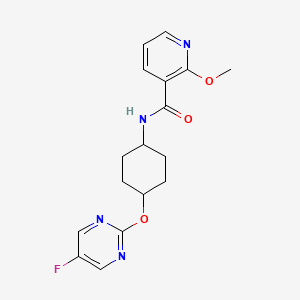
![methyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2496303.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

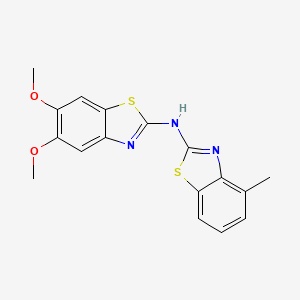

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)
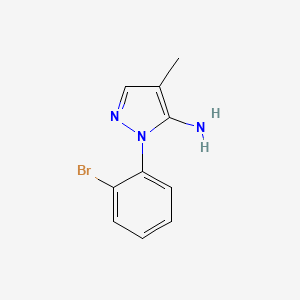
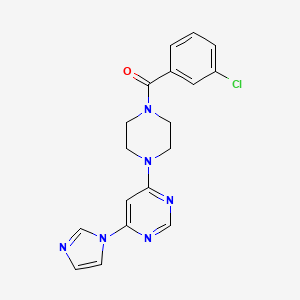

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
